REACTION_CXSMILES
|
[I-:1].[CH3:2][C:3]1[O:4][C:5]2[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=2[N+:7]=1[CH3:8].[C:13]1([NH:19][CH:20]=NC2C=CC=CC=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(O[C:32](=[O:34])[CH3:33])(=O)C>CC(C)=O>[I-:1].[CH3:8][N+:7]1[C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[O:4][C:3]=1[CH:2]=[CH:20][N:19]([C:32](=[O:34])[CH3:33])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,5.6|
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Name
|
|
Quantity
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27.7 g
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Type
|
reactant
|
Smiles
|
[I-].CC=1OC2=C([N+]1C)C=CC=C2
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC=NC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then refluxed
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
TEMPERATURE
|
Details
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refluxed
|
Type
|
FILTRATION
|
Details
|
were then filtrated
|
Type
|
WASH
|
Details
|
The resulted crystals were washed with acetone, so that the objective matter
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The yield
|
Name
|
|
Type
|
|
Smiles
|
[I-].C[N+]1=C(OC2=C1C=CC=C2)C=CN(C2=CC=CC=C2)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |